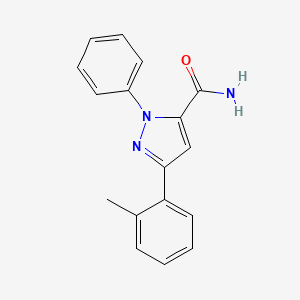
1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-3-(o-tolil)-1H-pirazol-5-carboxamida es un compuesto orgánico con una estructura compleja que incluye un anillo de pirazol sustituido con grupos fenilo y o-tolilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-Fenil-3-(o-tolil)-1H-pirazol-5-carboxamida generalmente implica la reacción de hidrazinas sustituidas apropiadas con β-cetoésteres o dicetonas. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido acético o ácido clorhídrico para facilitar el proceso de ciclización.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar reacciones por lotes a gran escala bajo condiciones controladas de temperatura y presión. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Fenil-3-(o-tolil)-1H-pirazol-5-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos fenilo u o-tolilo, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Productos principales:
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
1-Fenil-3-(o-tolil)-1H-pirazol-5-carboxamida tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-3-(o-tolil)-1H-pirazol-5-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto de uso específicos.
Compuestos similares:
- 1-Fenil-3-(o-tolil)urea
- 1-Fenil-3-(o-tolil)-1H-pirazol-5-amina
- 1-Fenil-3-(o-tolil)-1H-pirazol-4-carboxamida
Comparación: 1-Fenil-3-(o-tolil)-1H-pirazol-5-carboxamida destaca por su patrón de sustitución único en el anillo de pirazol, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir perfiles de reactividad y actividad biológica diferentes, lo que lo convierte en un compuesto valioso para aplicaciones específicas de investigación e industriales.
Comparación Con Compuestos Similares
- 1-Phenyl-3-(o-tolyl)urea
- 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-amine
- 1-Phenyl-3-(o-tolyl)-1H-pyrazole-4-carboxamide
Comparison: 1-Phenyl-3-(o-tolyl)-1H-pyrazole-5-carboxamide stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C17H15N3O |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
5-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-16(17(18)21)20(19-15)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21) |
Clave InChI |
LJPMLJSWVWTWLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN(C(=C2)C(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


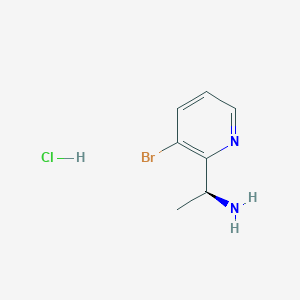
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
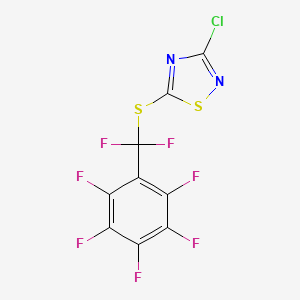
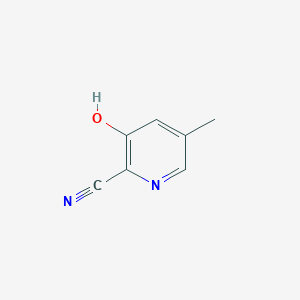
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)

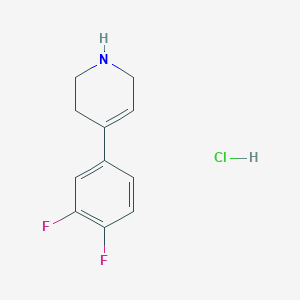
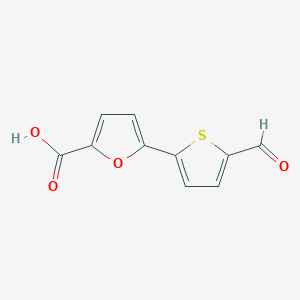

![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
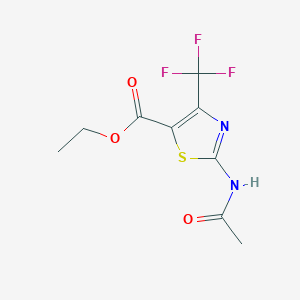
![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
